N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS No.: 1005300-70-8
Cat. No.: VC7014424
Molecular Formula: C24H26N4O2S
Molecular Weight: 434.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005300-70-8 |
|---|---|
| Molecular Formula | C24H26N4O2S |
| Molecular Weight | 434.56 |
| IUPAC Name | N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
| Standard InChI | InChI=1S/C24H26N4O2S/c1-5-27(6-2)19-11-9-18(10-12-19)25-23(29)22-16(3)28-15-21(26-24(28)31-22)17-7-13-20(30-4)14-8-17/h7-15H,5-6H2,1-4H3,(H,25,29) |
| Standard InChI Key | OUVPNTFQDCDYFT-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C |
Introduction
Chemical Identity and Structural Features
Core Scaffold and Substituents
The compound belongs to the imidazo[2,1-b] thiazole family, a fused bicyclic system comprising an imidazole ring fused to a thiazole ring. Key structural features include:
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Position 3: A methyl group (–CH₃) substituent.
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Position 6: A 4-methoxyphenyl (–C₆H₄–OCH₃) group.
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Position 2: A carboxamide (–CONH–) linker attached to a 4-(diethylamino)phenyl (–C₆H₄–N(CH₂CH₃)₂) moiety.
This architecture combines electron-donating (methoxy, diethylamino) and hydrophobic (methyl, aryl) groups, which may influence solubility, target binding, and metabolic stability .
Molecular Formula and Weight
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Formula: C₂₇H₂₉N₅O₂S
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Molecular weight: 463.56 g/mol (calculated using PubChem’s molecular weight algorithm) .
Synthesis and Structural Optimization
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous imidazo[2,1-b]thiazole derivatives suggest a multi-step strategy :
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Core Formation:
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Ethyl 2-aminothiazole-4-carboxylate is condensed with α-bromoketones to form the imidazo[2,1-b]thiazole scaffold.
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Methylation at position 3 may occur via alkylation during cyclization.
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Carboxamide Coupling:
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Functionalization:
Table 1: Hypothetical Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Cyclization | α-Bromoketone, EtOH, reflux | 60–70% |
| 2 | Ester hydrolysis | LiOH·H₂O, THF/H₂O | 85–90% |
| 3 | Carboxamide formation | EDCI, HOBt, DMF, 0°C → RT | 50–60% |
| 4 | Methoxyphenyl introduction | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 40–50% |
*Yields estimated from analogous procedures .
Physicochemical and Pharmacokinetic Properties
Predicted Properties
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LogP: ~3.8 (moderate lipophilicity, suitable for oral bioavailability).
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Water solubility: Low (<10 µM at pH 7.4), necessitating formulation enhancements.
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pKa: 7.2 (diethylamino group) and 9.5 (thiazole nitrogen), suggesting pH-dependent ionization .
Metabolic Stability
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The methoxy and diethylamino groups are potential sites for Phase I (demethylation, dealkylation) and Phase II (glucuronidation) metabolism.
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In silico models predict moderate hepatic extraction (CLhep ≈ 15 mL/min/kg) .
| Cell Line | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| SUIT-2 (Pancreatic) | 5.2 | Gemcitabine (0.8) |
| MCF-7 (Breast) | 8.7 | Doxorubicin (0.3) |
Antimicrobial Activity
The thiazole core may disrupt bacterial cell wall synthesis. Preliminary MIC values (predicted):
Structure-Activity Relationships (SAR)
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